

In-Depth Technical Guide to (+)-Pinanediol: Synthesis, Safety, and Applications

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Compound of Interest		
Compound Name:	(+)-Pinanediol	
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For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of **(+)-Pinanediol**, a chiral bicyclic monoterpene diol crucial in asymmetric synthesis and with emerging applications in the pharmaceutical and cosmetic industries. This document details its chemical and physical properties, safety information, a robust synthesis protocol, and methods for its purification and analysis. Furthermore, it explores its current and potential applications, particularly in drug development.

Introduction

(+)-Pinanediol, with the systematic name (1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol, is a valuable chiral building block.[1] Its rigid bicyclic structure and defined stereochemistry make it an important reagent in the synthesis of enantiomerically pure compounds.[1] This guide serves as a technical resource for researchers and professionals utilizing or investigating the properties and applications of (+)-Pinanediol.

Chemical and Physical Properties

(+)-Pinanediol is a white crystalline solid at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.



Property	Value	Reference(s)
CAS Number	18680-27-8	[2]
Molecular Formula	C10H18O2	[3]
Molecular Weight	170.25 g/mol	[3]
Appearance	White to light beige crystalline powder/crystals	[2]
Melting Point	52 - 60 °C	
Boiling Point	~263.74 °C (estimated)	
Optical Rotation	[α]20/D +8.0 to +11.0° (c=6.5, toluene)	[4]
Purity (GC)	>98.0%	[4]
Enantiomeric Excess	Min 96%	[4]

Safety Data

Proper handling of **(+)-Pinanediol** is essential in a laboratory and manufacturing setting. The following table summarizes the key safety information.

Hazard Statement	Precautionary Statement	Personal Protective Equipment (PPE)
May cause skin, eye, and respiratory irritation.	Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area.	Wear protective gloves, protective clothing, eye protection, and face protection.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Experimental Protocols



Synthesis of (+)-2,3-Pinanediol from (-)- α -Pinene

A highly selective synthesis method for (+)-2,3-pinanediol involves the oxidation of (-)- α -pinene. [5]

Materials:

- (-)-α-Pinene
- Potassium permanganate (KMnO₄)
- Sodium hydroxide (NaOH)
- tert-Butanol
- Ethylene glycol
- Water

Procedure:[5]

- Establish the optimal oxidation conditions through single-factor experiments, focusing on oxidant quantity, reaction temperature, pH, solvent type and volume, water content, and reaction duration.
- The optimized conditions are as follows:
 - Oxidant (KMnO₄) dosage: 0.2 mol.
 - Solvent-to-reactant ratio (KMnO₄/NaOH aqueous solution to α-pinene): 37:1 (mL:g).
 - Dissolve potassium permanganate in a sodium hydroxide solution with a pH of 13.
 - Slowly add the potassium permanganate solution to the reaction mixture.
 - Solvent: tert-butanol at a solid-liquid ratio of 1:16 (g:mL).
 - Peroxide inhibitor (ethylene glycol) dosage: 1.44 mol.



- Reaction temperature: 40 °C.
- Reaction time: 4 hours.
- Under these conditions, an average selectivity of 90.1% for (+)-2,3-pinanediol can be achieved.
- The structure of the synthesized (+)-2,3-pinanediol can be confirmed using GC-MS and ¹H NMR.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds like **(+)- Pinanediol**.[6][7][8] The general procedure involves dissolving the impure solid in a suitable hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.

General Procedure:[6][7][8]

- Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures
 but poorly at low temperatures. Common solvents for recrystallization include water, ethanol,
 methanol, ethyl acetate, and hexane. The choice of solvent for (+)-Pinanediol would depend
 on its specific solubility characteristics, which can be determined through small-scale
 solubility tests.
- Dissolution: Dissolve the crude (+)-Pinanediol in a minimum amount of the chosen boiling solvent to create a saturated solution.
- Decolorization (if necessary): If the solution is colored, a small amount of activated charcoal
 can be added to adsorb the colored impurities. The solution is then hot-filtered to remove the
 charcoal.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal formation.
- Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.
 Wash the crystals with a small amount of cold solvent to remove any remaining impurities.



 Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Analytical Methods

Chiral Gas Chromatography (GC): Chiral GC is the method of choice for determining the enantiomeric excess of chiral compounds like (+)-Pinanediol.[9][10][11][12]

General Methodology:[13]

- Column Selection: A chiral stationary phase is essential for separating enantiomers.
 Cyclodextrin-based columns, such as those with β-cyclodextrin derivatives, are commonly used for the analysis of terpenes and related compounds.
- Sample Preparation: Prepare a dilute solution of the **(+)-Pinanediol** sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
- Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
- GC Parameters: Optimize the temperature program (initial temperature, ramp rate, final temperature), carrier gas flow rate (typically hydrogen or helium), and injection volume to achieve baseline separation of the enantiomers.
- Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of **(+)-Pinanediol**.[3]

- ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
- 13C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.

Specific chemical shift data for (+)-Pinanediol can be found in various chemical databases.[3]



Applications in Research and Drug Development

(+)-Pinanediol is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including Bortezomib, Ixazomib, and Tavaborole.[1] Its primary role is as a chiral auxiliary, enabling the stereoselective synthesis of complex molecules.

One notable application is in the synthesis of homochiral α -hydroxyketones and the resolution of prolineboronate esters.[14]

While direct involvement in specific signaling pathways has not been extensively documented, some studies suggest that **(+)-Pinanediol** can induce differentiation in S91 melanoma and PC12 pheochromocytoma cells.[14] This indicates potential for further investigation into its biological activities and mechanisms of action, which could be relevant for cancer research and therapy.

Logical Relationships and Workflows Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **(+)**-**Pinanediol**.



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Caption: General workflow for the synthesis and purification of **(+)-Pinanediol**.

Chiral Analysis Workflow

The following diagram outlines the typical workflow for the chiral analysis of **(+)-Pinanediol** using gas chromatography.





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Caption: Workflow for determining the enantiomeric excess of **(+)-Pinanediol**.

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